molecular formula C21H16S B3287267 4-Methyl-2,3-diphenylbenzo[b]thiophene CAS No. 84224-69-1

4-Methyl-2,3-diphenylbenzo[b]thiophene

Cat. No. B3287267
CAS RN: 84224-69-1
M. Wt: 300.4 g/mol
InChI Key: NEIRJJZYVLHPIW-UHFFFAOYSA-N
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Description

4-Methyl-2,3-diphenylbenzo[b]thiophene is a chemical compound with the molecular formula C21H16S . It is a derivative of benzo[b]thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

The synthesis of 2,3-diarylbenzo[b]thiophene derivatives, which includes 4-Methyl-2,3-diphenylbenzo[b]thiophene, has been achieved via Suzuki coupling reactions . Other methods for synthesizing thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2,3-diphenylbenzo[b]thiophene can be viewed using a 2D Mol file or a computed 3D SD file . The molecular weight of this compound is 300.42 .

Scientific Research Applications

Organic Semiconductors

4-Methyl-2,3-diphenylbenzo[b]thiophene and its analogues, such as 2,6-diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, have shown significant potential as organic semiconductors, particularly in field-effect transistors. These compounds have been synthesized effectively and demonstrated good p-type semiconductor properties. The selenophene analogue, in particular, showcased a high field-effect transistor (FET) mobility of 0.17 cm²/Vs (Takimiya et al., 2004).

Novel Charge Transporting Materials

Compounds like 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based charge-transporting material, have been studied for their bromination selectivity and potential in electronic applications. This research includes experiments and molecular simulations, revealing insights into the electron structure and "non-planar" conjugated models (Wu et al., 2013).

Photocyclization and Photochromic Properties

1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, related to 4-Methyl-2,3-diphenylbenzo[b]thiophene, have been synthesized and noted for their thermally irreversible and fatigue-resistant photochromic properties. These compounds undergo reversible photocyclization to produce stable, colored closed-ring forms, highlighting their potential in photochromic applications (Uchida et al., 1990).

Organic Synthesis and Tubulin Binding Agents

2,3-Disubstituted benzo[b]thiophenes, including derivatives of 4-Methyl-2,3-diphenylbenzo[b]thiophene, have been developed as part of a novel palladium-mediated coupling approach. This method has been applied to the synthesis of tubulin binding agents, showcasing the compound's potential in medicinal chemistry and drug development (Flynn et al., 2001).

Antioxidant Activity

New derivatives of 2,3-dimethylbenzo[b]thiophene, such as 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, have been prepared and evaluated for their antioxidant properties. These compounds exhibit significant antioxidant activity, suggesting their potential in pharmacological and nutraceutical applications (Queiroz et al., 2007).

properties

IUPAC Name

4-methyl-2,3-diphenyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16S/c1-15-9-8-14-18-19(15)20(16-10-4-2-5-11-16)21(22-18)17-12-6-3-7-13-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIRJJZYVLHPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2,3-diphenylbenzo[b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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